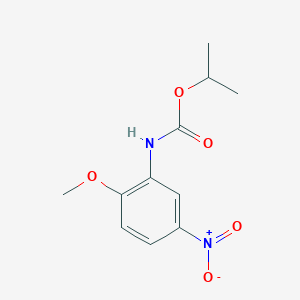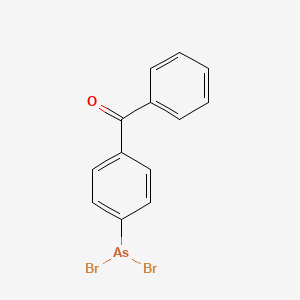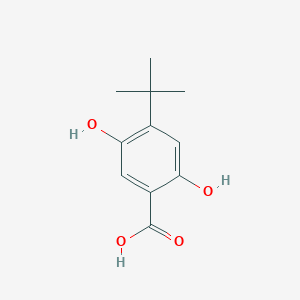
N~1~-Methylbut-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methylbut-2-enediamide is a chemical compound with a unique structure that includes an amide functional group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the amide group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylbut-2-enediamide can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an acyl chloride or anhydride. For instance, the reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with acetic anhydride or chloroacetyl chloride results in the formation of N-acetyl- and N-chloroacetyl derivatives .
Industrial Production Methods: Industrial production of N1-Methylbut-2-enediamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-Methylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N~1~-Methylbut-2-enediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methylbut-2-enediamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylbut-2-ene: A related compound with a similar structure but different functional groups.
N-Acetyl-N-(2-chloroacetyl)-N-(1-methylbut-2-en-1-yl)-2-iodaniline: A derivative with additional functional groups that modify its reactivity and applications.
Uniqueness: N1-Methylbut-2-enediamide is unique due to its specific amide functional group and the presence of a methylbut-2-ene moiety. This combination of structural features provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
13022-96-3 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
N'-methylbut-2-enediamide |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(9)3-2-4(6)8/h2-3H,1H3,(H2,6,8)(H,7,9) |
InChI Key |
JOOWUNKQFDHPRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


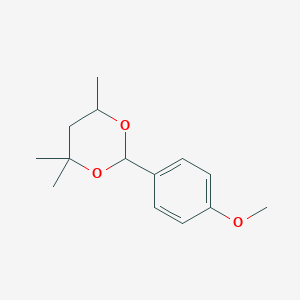
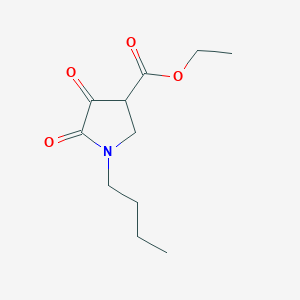
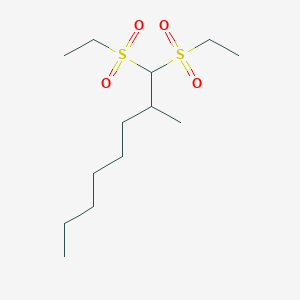
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
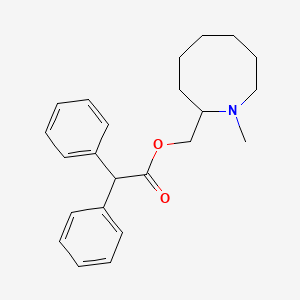
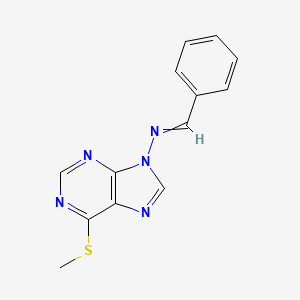
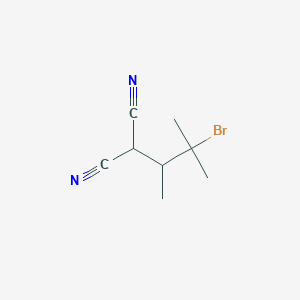
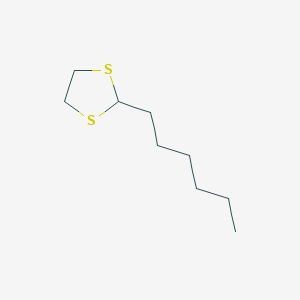
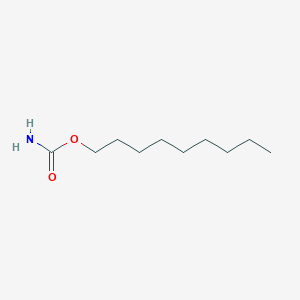
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)

